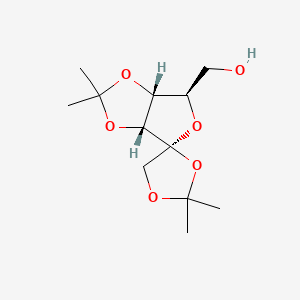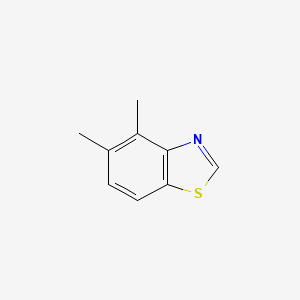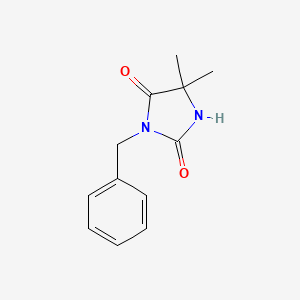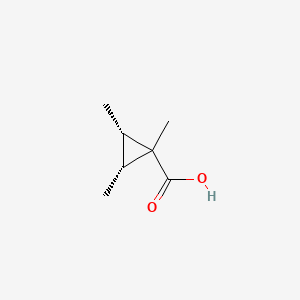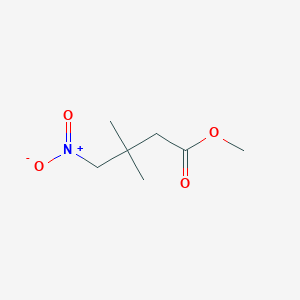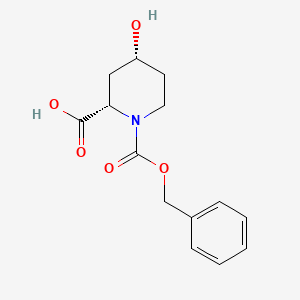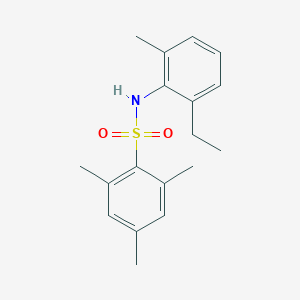
N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
描述
N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly referred to as EHT 1864, is a small molecule inhibitor that is widely used in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
科学研究应用
EHT 1864 is widely used in scientific research to study various cellular processes. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell migration, cell division, and cell adhesion. EHT 1864 has also been shown to inhibit the activity of Ras GTPases, which are important regulators of cell proliferation and differentiation. Additionally, EHT 1864 has been shown to inhibit the activity of ROCK kinases, which are important regulators of cytoskeletal dynamics and cell motility.
作用机制
EHT 1864 inhibits the activity of Rho GTPases, Ras GTPases, and ROCK kinases by binding to their active sites and preventing them from interacting with their downstream effectors. This results in a decrease in cellular processes that are regulated by these proteins, such as cell migration, cell division, and cytoskeletal dynamics.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation and differentiation of stem cells. EHT 1864 has also been shown to promote the survival of neurons and protect against neurodegeneration. Additionally, EHT 1864 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using EHT 1864 in lab experiments is its specificity for Rho GTPases, Ras GTPases, and ROCK kinases. This allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. Additionally, EHT 1864 has been shown to be stable in aqueous solutions, making it easy to use in a variety of experimental conditions. However, one limitation of using EHT 1864 is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of EHT 1864 in their experiments to avoid non-specific effects.
未来方向
There are many potential future directions for the use of EHT 1864 in scientific research. One area of interest is the role of Rho GTPases, Ras GTPases, and ROCK kinases in cancer metastasis. EHT 1864 could be used to study the effects of inhibiting these proteins on cancer cell migration and invasion in vitro and in vivo. Another area of interest is the role of Rho GTPases, Ras GTPases, and ROCK kinases in neuronal development and neurodegeneration. EHT 1864 could be used to study the effects of inhibiting these proteins on neuronal survival and function in animal models of neurodegenerative diseases. Additionally, EHT 1864 could be used in the development of new therapeutic agents for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-6-16-9-7-8-13(3)17(16)19-22(20,21)18-14(4)10-12(2)11-15(18)5/h7-11,19H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUTGZZIGWUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B3261600.png)

![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)

